8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for 8-(dimethylamino)adenosine 5'-(dihydrogen phosphate) is derived from its adenine core, ribose sugar, and phosphate modifications. The systematic name is:

(2R,3R,4S,5R)-2-[6-amino-8-(dimethylamino)purin-9-yl]-5-(phosphonooxy)oxolane-3,4-diol

This nomenclature reflects:

- Stereochemical configuration : The ribose sugar adopts the β-D-ribofuranose conformation, specified by the (2R,3R,4S,5R) stereodescriptors.

- Adenine modifications : The purine base contains an amino group at position 6 and a dimethylamino group at position 8, distinguishing it from canonical adenosine.

- Phosphate linkage : A monophosphate ester is bonded to the 5'-hydroxyl of the ribose, described as "phosphonooxy".

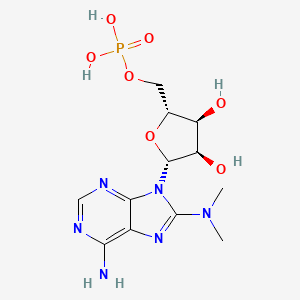

The structural formula (Figure 1) illustrates:

- A dimethylamino (-N(CH₃)₂) substituent at the 8-position of the adenine ring.

- A dihydrogen phosphate (-OPO₃H₂) group esterified to the 5'-oxygen of the ribose.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₁₂H₁₉N₆O₇P |

| Molecular weight | 414.30 g/mol (calculated) |

| Purine substitutions | 6-amino, 8-dimethylamino |

| Ribose phosphorylation | 5'-O-phosphorylated |

Alternative Designations in Chemical Literature

While systematic IUPAC names provide unambiguous identification, several alternative designations appear in chemical databases and research contexts:

Semisystematic names :

- 8-(N,N-Dimethyl)adenosine 5'-phosphate

- 8-Dimethylaminoadenylic acid

Registry identifiers :

Biochemical shorthand :

- 8-DMA-AMP (using DMA for dimethylamino and AMP for adenosine monophosphate)

- m²⁸A-5'P (extending methylation notation to dimethylamino groups)

Notably, no exact matches for this compound exist in major public databases (PubChem, ChemSpider) as of May 2025. Its nomenclature follows established patterns for modified nucleoside phosphates, where substituent positions and functional groups are sequentially described.

Relationship to Adenosine Monophosphate Derivatives

8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) shares structural homology with adenosine 5'-monophosphate (AMP) while exhibiting critical modifications:

Table 2: Comparative Analysis with AMP

Key structural relationships include:

- Core scaffold preservation : Maintains the adenosine 5'-phosphate backbone critical for nucleotide recognition.

- Electronic modulation : The electron-donating dimethylamino group at C8 alters the adenine ring's electron distribution compared to canonical AMP. This modification may influence base-pairing interactions or protein binding affinities.

- Steric effects : The bulky dimethylamino group introduces steric hindrance absent in natural AMP derivatives, potentially disrupting stacking interactions in nucleic acid contexts.

The compound belongs to a broader class of adenosine analogs modified at the 8-position, which includes:

- 8-Methyladenosine : Natural rRNA modification in eubacteria

- 8-Bromoadenosine : Halogenated analog used in crystallography studies

- 8-Azidoadenosine : Photoaffinity labeling reagent

These derivatives demonstrate how C8 substitutions create structurally diverse AMP variants with distinct physicochemical properties. The dimethylamino group in particular introduces both steric bulk and basic character compared to methyl or halogen substituents.

Properties

CAS No. |

61370-74-9 |

|---|---|

Molecular Formula |

C12H19N6O7P |

Molecular Weight |

390.29 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

QKYLSMRNAMURSH-IOSLPCCCSA-N |

Isomeric SMILES |

CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleobase Modification on Adenosine 5'-Phosphate

This method involves the chemical substitution of the 8-position on the adenine base of AMP. The key steps include:

Activation of the 8-position : The 8-position of adenine is relatively reactive under electrophilic substitution conditions. Halogenation (e.g., bromination) at this position can be used to introduce a leaving group.

Nucleophilic substitution with dimethylamine : The halogenated intermediate is reacted with dimethylamine under controlled conditions to substitute the halogen with a dimethylamino group.

Purification : The product is purified by chromatographic techniques such as ion-exchange or reverse-phase HPLC to isolate 8-(dimethylamino)adenosine 5'-(dihydrogen phosphate).

Characterization : Structural confirmation is done by NMR, mass spectrometry, and UV spectroscopy.

This approach benefits from starting with commercially available AMP and allows direct access to the phosphorylated product without additional phosphorylation steps.

Synthesis of 8-(Dimethylamino)adenosine Followed by Phosphorylation

Alternatively, the modified nucleoside can be synthesized first:

Synthesis of 8-(dimethylamino)adenosine : Starting from adenosine, the 8-position is selectively functionalized by electrophilic substitution or via a nucleophilic aromatic substitution on a suitable precursor (e.g., 8-bromo-adenosine). Dimethylamine is introduced to replace the halogen.

Phosphorylation at 5' position : The free nucleoside is phosphorylated using chemical phosphorylation agents such as phosphorus oxychloride (POCl3) in the presence of a base or via enzymatic phosphorylation using kinases.

Isolation and purification : The phosphorylated product is purified by ion-exchange chromatography.

This method allows more flexibility in modifying the nucleoside before phosphorylation but requires an additional phosphorylation step.

Reaction Conditions and Yields

| Step | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| 8-Bromination of AMP or adenosine | N-bromosuccinimide (NBS), aqueous or organic solvent, 0–25 °C | 60–80 | Selective for 8-position bromination |

| Nucleophilic substitution with dimethylamine | Dimethylamine (aqueous or anhydrous), 25–60 °C, several hours | 50–75 | Requires excess amine for complete substitution |

| Chemical phosphorylation of nucleoside | POCl3, pyridine or triethylamine, low temperature | 40–70 | Phosphorylation regioselectivity critical |

| Enzymatic phosphorylation | Adenosine kinase, ATP, Mg2+, buffered aqueous solution | 70–90 | High regioselectivity, mild conditions |

Research Findings and Notes

The selectivity of substitution at the 8-position is crucial to avoid side reactions at other nucleobase positions or the sugar moiety. Halogenation with NBS is a common method to activate the 8-position selectively.

Dimethylamine substitution proceeds efficiently under mild heating, but reaction time and amine concentration must be optimized to maximize yield and minimize byproducts.

Phosphorylation of nucleosides chemically can lead to mixtures of mono-, di-, and triphosphates; therefore, enzymatic phosphorylation is often preferred for obtaining the 5'-monophosphate selectively.

Stability of the phosphate group under reaction conditions is a concern; mild conditions and buffered aqueous media are preferred.

Analytical techniques such as NMR (1H, 13C, 31P), mass spectrometry, and HPLC are essential for confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct modification of AMP | Adenosine 5'-phosphate | 8-bromination → dimethylamine substitution | One-step to phosphorylated product | Requires selective halogenation |

| Nucleoside synthesis + phosphorylation | Adenosine or 8-bromoadenosine | 8-substitution → phosphorylation | Flexibility in nucleoside modification | Additional phosphorylation step |

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.

Scientific Research Applications

The compound has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Plays a role in studying DNA and RNA synthesis and function.

Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.

Industry: Used in the production of pharmaceuticals and biotechnology products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.

Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) can be contextualized by comparing it to structurally related adenosine derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Adenosine Derivatives

Key Comparative Insights

Substituent Effects at the 8-Position: The dimethylamino group (-N(CH₃)₂) in the target compound is less bulky than phenyl (-C₆H₅) or acetamidophenylmethyl (-CH₂(C₆H₄NHAc)) groups . This may enhance solubility relative to aryl-substituted analogs while retaining electronic effects (e.g., hydrogen bonding via the amino group). 8-Phenyl-AMP exhibits increased lipophilicity, favoring membrane permeability and receptor binding , whereas the dimethylamino group may prioritize polar interactions (e.g., with enzymes like phosphodiesterases ).

Phosphate Group Modifications: Monophosphate derivatives (e.g., target compound, 8-Phenyl-AMP) lack the high negative charge of di-/triphosphates (e.g., ATP, ADP), reducing affinity for Mg²⁺-dependent enzymes . However, monophosphates are more metabolically stable . Diphosphate analogs like 8-Amino-ADPR (12) are substrates for NADase, enabling roles in calcium signaling pathways , whereas monophosphates like the target compound may act as competitive inhibitors.

Biological Activity: 8-Phenyl-AMP and 8-Ph-2′-deoxy-ADPR (86) demonstrate antagonism at purinergic receptors, likely due to steric hindrance from bulky substituents . The dimethylamino group’s smaller size may instead modulate kinase or phosphatase activity . Phosphate group flexibility (e.g., triazole replacement in ) reduces enzymatic hydrolysis but diminishes charge-based interactions, highlighting the monophosphate’s balance between stability and functionality.

Biological Activity

Overview

8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) (commonly abbreviated as DMADP) is a nucleotide derivative that plays a significant role in various biological processes. It is structurally similar to adenosine and its phosphates, which are fundamental components in cellular energy transfer and signaling pathways. This article explores the biological activity of DMADP, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C12H19N6O7P

- Molecular Weight : 390.29 g/mol

- IUPAC Name : [(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- CAS Number : 61370-74-9

DMADP exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism can be categorized into several key actions:

- Enzyme Interaction : DMADP can inhibit or activate various enzymes, including kinases involved in signal transduction pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Nucleic Acid Modulation : As a nucleotide analogue, DMADP can interfere with DNA and RNA synthesis. This property makes it a candidate for research into antiviral and anticancer therapies .

- Signal Transduction : DMADP influences cellular signaling pathways by modulating the activity of adenosine receptors, which are implicated in numerous physiological processes such as inflammation and immune response .

Biological Activities

The biological activities of DMADP have been extensively studied, revealing its potential applications in medicine and biotechnology:

- Anticancer Activity : Research indicates that DMADP can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival. Its ability to inhibit CDKs provides a mechanism for its antiproliferative effects.

- Antiviral Properties : Preliminary studies suggest that DMADP may exhibit antiviral activity by interfering with viral replication processes . This characteristic is particularly relevant in the development of therapeutic agents against viral infections.

- Neuroprotective Effects : There is emerging evidence that DMADP may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of DMADP, it is essential to compare it with other nucleotides:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Adenosine Triphosphate (ATP) | High | Energy transfer | Central role in metabolism |

| Guanosine Monophosphate (GMP) | Moderate | Signal transduction | Involved in cyclic GMP signaling |

| Cytidine Triphosphate (CTP) | Moderate | Lipid synthesis | Key role in membrane biogenesis |

DMADP's dimethylamino group enhances its solubility and bioavailability compared to other nucleotides, potentially increasing its efficacy as a therapeutic agent .

Case Studies

- Anticancer Research : A study published in Cancer Research demonstrated that DMADP effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancers. The compound's mechanism involved the downregulation of CDK activity, leading to cell cycle arrest and apoptosis .

- Antiviral Activity : In vitro studies have shown that DMADP can reduce viral load in infected cells by targeting viral polymerases, suggesting its potential as an antiviral agent against RNA viruses.

- Neuroprotection : Research highlighted in Neuroscience Letters indicated that DMADP treatment reduced neuronal cell death induced by oxidative stress in cultured neurons, pointing towards its neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.